5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine
Description
Overview of Pyrazole (B372694) Heterocyclic Chemistry in Contemporary Research
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. researchgate.netnih.govnih.gov Often described as a "privileged scaffold," its versatile structure is found in numerous natural products and synthetically developed therapeutic agents. nih.govnih.gov The unique chemical properties of the pyrazole ring, including its aromaticity and ability to engage in various molecular interactions, have made it a focal point of extensive research and drug development. nih.govmdpi.com
The significance of pyrazoles is underscored by their presence in a wide array of FDA-approved drugs. nih.govmdpi.com These compounds span a remarkable range of therapeutic classes, demonstrating the scaffold's adaptability in targeting diverse biological pathways. researchgate.netacademicstrive.com The substitution patterns on the pyrazole ring can be readily modified, allowing chemists to fine-tune the pharmacological profiles of the resulting derivatives. nih.gov This has led to the discovery of compounds with potent biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and anticonvulsant properties. nih.govacademicstrive.commdpi.com
Key synthetic routes to the pyrazole core are well-established, with the Knorr pyrazole synthesis, involving the condensation of β-dicarbonyl compounds with hydrazines, being a classic example. nih.gov Modern synthetic methodologies continue to expand the chemical space of accessible pyrazole derivatives, facilitating the exploration of new structure-activity relationships. mdpi.comnih.gov
Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold
| Drug Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Celecoxib | Anti-inflammatory | Arthritis, Acute Pain |
| Sildenafil | Vasodilator | Erectile Dysfunction, Pulmonary Hypertension |
| Ruxolitinib | Kinase Inhibitor | Myelofibrosis, Polycythemia Vera |
| Crizotinib | Kinase Inhibitor | Non-Small Cell Lung Cancer |
| Rimonabant | Anti-obesity (Withdrawn) | Obesity |
| Phenylbutazone | Anti-inflammatory | Arthritis (primarily in veterinary use) |
| Fezolamide | Antidepressant | Depression |
The 1H-Pyrazole-4-amine Moiety in Chemical Biology and Medicinal Chemistry Research
Within the broad family of pyrazole derivatives, those containing an amino group—aminopyrazoles—represent a particularly valuable subclass in medicinal chemistry and chemical biology. mdpi.com The functionalization of the pyrazole nucleus with an amino substituent can lead to compounds with enhanced biological activity and diverse pharmacological profiles. mdpi.com The amino group, particularly when positioned at the C4 or C5 position of the pyrazole ring, serves as a critical pharmacophore, capable of forming key hydrogen bonds and other interactions with biological targets. mdpi.comscirp.org
Specifically, the 1H-pyrazole-4-amine scaffold has been investigated for various therapeutic applications. Since the 1970s, molecules featuring a pyrazole structure with an amino group at position 4 have been studied for their anticonvulsant properties. mdpi.com More recent research has explored 4-aminopyrazole analogues for a range of activities, highlighting the importance of this structural motif in drug design. mdpi.com
Similarly, 5-aminopyrazole derivatives are highly versatile and are considered crucial building blocks for the synthesis of more complex, fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines, which themselves possess significant biological activities. scirp.orgnih.gov The 5-aminopyrazole system is a prominent template in the design of agents for pharmaceutical and agrochemical applications, with derivatives showing potential as kinase inhibitors, antibacterial agents, and receptor antagonists. beilstein-journals.org Due to tautomerism, the distinction and synthetic accessibility of 4-amino and 5-amino pyrazoles are closely related areas of study, with both moieties contributing significantly to the development of novel bioactive molecules. mdpi.com
Table 2: Selected Biological Activities of Aminopyrazole Derivatives
| Biological Activity | Target/Application Area |
|---|---|
| Anticancer | Kinase inhibition, Apoptosis induction |
| Anticonvulsant | Central Nervous System |
| Antimicrobial | Bacterial and Fungal Infections |
| Anti-inflammatory | COX-2 Inhibition |
| Antiviral | Viral Replication Inhibition |
Contextualizing 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine within Substituted Pyrazole Derivative Research
The specific compound, this compound, is a polysubstituted pyrazole derivative. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its structure can be analyzed by deconstructing it into its core components to understand its academic context and potential significance. The molecule combines the 1-methyl-1H-pyrazol-4-amine core with a benzylthio (S-benzyl) group at the 5-position.
Synthetic Considerations: The synthesis of such a compound would likely follow established methodologies for creating substituted aminopyrazoles. A plausible route involves the cyclization reaction between a substituted hydrazine (B178648) (in this case, methylhydrazine) and a functionalized three-carbon precursor, such as a β-ketonitrile bearing a benzylthio group at the α-position. beilstein-journals.orgnih.gov The versatility of this synthetic approach allows for the introduction of diverse substituents onto the pyrazole ring. beilstein-journals.orgnih.gov
Structural Features and Potential Significance:
1-methyl-1H-pyrazol-4-amine Core: As discussed, the aminopyrazole moiety is a known pharmacophore. The methylation at the N1 position blocks the N-H hydrogen bond donor capability at that site, which can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can direct its interaction with biological targets.
5-(Benzylthio) Substituent: The introduction of a thioether (sulfide) group, specifically a benzylthio group, adds several important features. The sulfur atom can participate in various non-covalent interactions, while the benzyl (B1604629) group provides a bulky, hydrophobic moiety that can engage in hydrophobic or π-stacking interactions within a target's binding pocket. ontosight.ai Structurally similar compounds, such as 1-Phenyl-3-methyl-4-benzylthio-5-aminopyrazole, have been noted for their potential pharmacological activities, underscoring the relevance of combining these functional groups. ontosight.ai Furthermore, benzylthio groups have been incorporated into other heterocyclic scaffolds, such as triazoles, to develop agents with anticancer properties. nih.gov
By placing this compound within the broader context of substituted pyrazole research, it can be identified as a molecule of interest for chemical biology and medicinal chemistry screening. It combines a biologically relevant aminopyrazole core with substituents that are known to modulate activity, making it a candidate for further investigation.
Table 3: Analysis of Structurally Related Compounds
| Compound Name | Structural Similarity | Reported Significance/Application |
|---|---|---|
| 1-Phenyl-3-methyl-4-benzylthio-5-aminopyrazole | Features benzylthio and amino groups on a pyrazole core. ontosight.ai | Investigated for potential pharmacological activities including anti-inflammatory and antibacterial properties. ontosight.ai |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Contains both amino and thioether (methylthio) functionalities on the pyrazole ring. researchgate.net | Synthesized and evaluated for analgesic and anti-inflammatory activities. researchgate.net |
| 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines | Incorporates a benzylthio group on a different amino-heterocycle. nih.gov | Synthesized and evaluated as potential pro-apoptotic Bcl-2-inhibitory anticancer agents. nih.gov |
Scope and Academic Research Objectives of the Outline
The objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound, structured within the academic context of pyrazole chemistry. The scope is strictly defined to achieve the following research objectives:
To establish the foundational importance of the pyrazole scaffold in contemporary heterocyclic and medicinal chemistry by reviewing its prevalence and diverse biological activities.
To specifically highlight the significance of the 1H-pyrazole-4-amine moiety and related aminopyrazoles as key structural motifs in the design of bioactive molecules.
To analyze the chemical structure of this compound by examining its constituent parts—the substituted aminopyrazole core and the benzylthio group—and to contextualize its potential utility by drawing parallels with structurally related and well-documented compounds.
To present this information in a structured, data-driven format, utilizing tables to summarize key findings and compound examples, thereby creating a comprehensive academic profile of the subject compound based on current research literature.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Celecoxib |
| Sildenafil |
| Ruxolitinib |
| Crizotinib |
| Rimonabant |
| Phenylbutazone |
| Fezolamide |
| 1-Phenyl-3-methyl-4-benzylthio-5-aminopyrazole |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3S/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
InChI Key |
JQRFVCRRAWTMHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine and Analogous Pyrazole Derivatives
Foundational Strategies for Pyrazole (B372694) Core Construction
The synthesis of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.comresearchgate.netresearchgate.net The versatility of this scaffold has led to the development of numerous synthetic strategies, broadly categorized into cyclocondensation and multicomponent reactions. researchgate.netnih.gov
Cyclocondensation Reactions in Pyrazole Synthesis
Cyclocondensation reactions are a traditional and widely employed method for constructing the pyrazole core. The most classic approach is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This bidentate nucleophile attacks the electrophilic carbonyl carbons, leading to a cyclization and dehydration cascade to form the aromatic pyrazole ring. researchgate.netresearchgate.net
The reaction's versatility allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl precursor and the hydrazine. nih.gov Other 1,3-dielectrophilic equivalents, such as α,β-unsaturated ketones and acetylenic ketones, can also be used. mdpi.com For instance, the reaction of α,β-unsaturated ketones with hydrazines typically forms pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. mdpi.com
| Reactants | Reaction Type | Product | Key Features |
| 1,3-Dicarbonyl Compound + Hydrazine | Knorr Synthesis | Substituted Pyrazole | Classic, versatile method for ring formation. beilstein-journals.orgnih.gov |
| α,β-Unsaturated Ketone + Hydrazine | Cyclocondensation/Oxidation | Substituted Pyrazole | Proceeds via a pyrazoline intermediate. mdpi.com |
| Acetylenic Ketone + Hydrazine | Cyclocondensation | Mixture of Regioisomers | Often yields a mix of pyrazole regioisomers. mdpi.com |
Multicomponent Reaction Approaches for Pyrazole Derivatives
Multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.orgnih.govrsc.org These one-pot processes are highly valued for their ability to rapidly generate molecular diversity. nih.govacs.org
Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another strategy involves the reaction of aldehydes, malononitrile, and hydrazines to construct the pyrazole ring. beilstein-journals.org These methods are often catalyzed and can be designed to be regioselective, overcoming some limitations of traditional two-component cyclocondensations. beilstein-journals.orgnih.gov
Targeted Synthesis of 1H-Pyrazol-4-amine Scaffolds
The introduction of an amino group at the C4 position of the pyrazole ring is a critical step in forming the target scaffold. The synthesis of 4-aminopyrazoles can be achieved through various routes, often involving the reduction of a nitro group or the rearrangement of other functional groups. mdpi.com
A prevalent method involves the nitration of a pre-formed pyrazole ring at the C4 position, followed by reduction of the resulting 4-nitropyrazole. This reduction can be accomplished using standard conditions, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., SnCl2/HCl).
Alternatively, certain foundational pyrazole syntheses can directly yield aminopyrazole derivatives. The condensation of β-ketonitriles with hydrazines is one of the most versatile methods for directly producing 5-aminopyrazoles, which are structural isomers of the desired scaffold. beilstein-journals.orgnih.gov To obtain the 4-amino functionality directly, precursors with a latent amino group or a group that can be converted to an amine at the appropriate position are required. For instance, a pyrazole with a C4-carboxylic acid or ester can be subjected to a Curtius, Hofmann, or Schmidt rearrangement to install the amine group.
Introduction of the Benzylthio Moiety at the Pyrazole C5 Position
Functionalizing the C5 position with a benzylthio group involves a two-step sequence: introducing a sulfur atom (thiolation) and then attaching the benzyl (B1604629) group (benzylation).
Strategies for Thiolation and Subsequent Benzylation in Pyrazole Systems
Direct C-H thiolation of a pyrazole ring can be challenging. A more common and reliable approach involves the introduction of a good leaving group, such as a halogen (e.g., iodine or bromine), at the C5 position. This halogenated pyrazole can then undergo a nucleophilic substitution reaction with a sulfur nucleophile.
A practical method for synthesizing pyrazole-4-thiols (which could be adapted for the C5 position) involves a copper-catalyzed C-I to C-S exchange using thiobenzoic acid as a surrogate for hydrogen sulfide, followed by the removal of the benzoyl protecting group. chemrxiv.org
Once the thiol group (-SH) is in place at the C5 position, S-benzylation is typically straightforward. The pyrazole-thiol is treated with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide on the benzyl group to form the desired benzylthioether linkage. nih.gov
| Step | Methodology | Reagents | Key Considerations |
| Halogenation at C5 | Electrophilic Halogenation | N-Iodosuccinimide (NIS) or Br2 | Introduces a leaving group for subsequent substitution. |
| Thiolation | Nucleophilic Substitution | Sodium hydrosulfide (B80085) (NaSH) or Thiobenzoic acid/Cu-catalyst | Displaces the halogen with a sulfur nucleophile. chemrxiv.org |
| Benzylation | S-Alkylation | Benzyl bromide, Base (e.g., K2CO3, NaH) | Forms the final C-S-Benzyl bond. nih.gov |
Palladium-catalyzed C-H functionalization has also emerged as a method for direct benzylation of pyrazoles, although this is often dependent on the electronic nature of the pyrazole ring and may require specific directing groups. nih.govresearchgate.net
Regioselective N1-Methylation of the Pyrazole Ring
The final step in the synthesis is the methylation of the pyrazole nitrogen. For an unsymmetrically substituted pyrazole, direct methylation with reagents like methyl iodide or dimethyl sulfate (B86663) often results in a mixture of N1 and N2 methylated isomers, posing a significant purification challenge. thieme-connect.com
Achieving high regioselectivity for N1-methylation is therefore a critical synthetic hurdle. Modern approaches have focused on using sterically bulky "masked" methylating agents. acs.orgresearcher.lifenih.gov For example, α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have been shown to significantly favor alkylation at the less sterically hindered N1 position. thieme-connect.com The bulky silyl (B83357) group directs the alkylation, and after the N-alkylation step, it is readily removed through protodesilylation using a fluoride (B91410) source (e.g., TBAF) and water, revealing the desired N1-methyl group. acs.orgresearcher.life This method can achieve N1:N2 selectivity ratios greater than 99:1 for a range of pyrazole substrates. acs.orgnih.gov
| Reagent | Selectivity (N1:N2) | Yield | Reference |
| Traditional Methylating Agents (e.g., MeI) | ~3:1 | Variable | thieme-connect.com |
| α-Halomethylsilanes | 92:8 to >99:1 | Good | acs.orgresearcher.life |
This strategic use of sterically demanding reagents provides an effective solution to the common problem of regioselectivity in the N-alkylation of pyrazole heterocycles.
Advanced Synthetic Techniques for 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine Analogs
The quest for novel pyrazole-based compounds has driven the evolution of synthetic strategies beyond classical methods. Modern techniques offer significant advantages in terms of reaction times, yields, and environmental impact, facilitating the generation of diverse molecular libraries for drug discovery.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. dergipark.org.trgsconlinepress.com The application of microwave irradiation in pyrazole synthesis has been particularly fruitful, enabling rapid and efficient construction of the pyrazole core and its derivatives. dergipark.org.trnih.gov
The key advantages of MAOS stem from the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and cleaner reaction profiles compared to conventional heating methods. dergipark.org.trnih.gov This technique is highly amenable to high-throughput synthesis, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
While specific examples of microwave-assisted synthesis of this compound are not extensively documented, the synthesis of analogous 5-aminopyrazol-4-yl ketones and 1-aryl-1H-pyrazole-5-amines has been successfully achieved using this technology. researchgate.netnih.gov For instance, the reaction of β-ketonitriles with hydrazines, a common route to aminopyrazoles, can be significantly accelerated under microwave irradiation. nih.gov A one-pot, three-component synthesis of 4H-pyrano[2,3-c]pyrazoles in methanol (B129727) has also been reported to be significantly faster with higher yields under microwave conditions compared to conventional heating. nanobioletters.com These examples suggest that a similar microwave-assisted approach could be viable for the synthesis of this compound analogs.
| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| Synthesis of 4H-Pyrano[2,3-c]pyrazoles | Stirring at room temperature | Good | Microwave irradiation (<5 min) | Excellent | nanobioletters.com |
| Synthesis of 1-aryl-1H-pyrazole-5-amines | Conventional heating | - | 150 °C, 10-15 min in 1 M HCl | 70-90% | researchgate.net |
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. nih.gov These methods offer unparalleled efficiency and selectivity for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, which are crucial for the construction of complex pyrazole derivatives. acs.orgnih.govnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have been widely employed for the arylation and amination of the pyrazole core. osi.lv For instance, the Buchwald-Hartwig reaction provides an efficient method for the N-arylation of aminopyrazoles, which is a key step in the synthesis of certain analogs. osi.lv Copper-catalyzed reactions have also proven effective for C-S bond formation, which would be directly applicable to the synthesis of 5-thioether substituted pyrazoles. ias.ac.in
While direct transition-metal catalyzed synthesis of this compound is not prominently featured in the literature, the principles of these catalytic methods are highly relevant. For example, a palladium-catalyzed approach could be envisioned for the coupling of a suitable thiol with a halogenated pyrazole precursor. The development of transition-metal-catalyzed C-H functionalization reactions further expands the synthetic utility, allowing for the direct introduction of functional groups onto the pyrazole ring without the need for pre-functionalized starting materials. nih.gov
| Reaction | Catalyst/Ligand | Reactants | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Arylation of 1,3-disubstituted 1H-pyrazol-5-amine | Pd-catalyst / XPhos | Aminopyrazole and aryl halide | 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines | - | osi.lv |
| Intermolecular Cyclization for 5-Aminopyrazoles | Palladium and Copper co-catalysis | Acetonitriles and hydrazones | 5-Aminopyrazoles | Good | researchgate.net |
| C-S Bond Formation | Copper(II) acetate | 1,4-dihydroquinazoline and aryl/heteroaryl boronic acids | S-aryl/heteroaryl-quinazoline | - | ias.ac.in |
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce the environmental impact of chemical processes. tandfonline.comjetir.orgtandfonline.com The application of these principles to pyrazole synthesis has led to the development of cleaner, safer, and more sustainable methodologies. tandfonline.comjetir.orgtandfonline.com
Key green chemistry strategies in pyrazole synthesis include the use of environmentally benign solvents such as water and ethanol, or the elimination of solvents altogether in solvent-free reactions. tandfonline.comjetir.org Multicomponent reactions (MCRs) are another hallmark of green synthesis, as they allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing waste and improving atom economy. jetir.orgnih.gov The use of reusable catalysts, such as ionic liquids or solid-supported catalysts, also contributes to the greening of pyrazole synthesis. tandfonline.comjetir.org
A notable example of a green approach to a related class of compounds is the metal- and solvent-free cascade reaction for the synthesis of amino pyrazole thioether derivatives. This method provides a highly selective and environmentally benign route to compounds with a similar substitution pattern to the target molecule. Furthermore, solvent-free synthesis of pyrazole derivatives under microwave irradiation or by grinding at room temperature has been reported with good to excellent yields. tandfonline.commdpi.comresearchgate.net These approaches significantly reduce the use of volatile organic compounds and simplify product purification.
| Green Approach | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| Solvent-free | Synthesis of pyrazole derivatives | Tetrabutylammonium bromide, room temperature | 75-86% | tandfonline.com |
| Solvent-free, MCR | Synthesis of Pyrano[2,3-c]pyrazoles | Ionic liquid (NMPyTs), grinding | Very good | jetir.org |
| Aqueous media | Synthesis of pyrazole derivatives | Nano-ZnO catalyst | 95% | nih.gov |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazole (B372694) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map the carbon skeleton and the relative positions of protons, providing definitive evidence for the proposed structure.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. For 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine, specific chemical shifts (δ) are expected for each distinct part of the structure.
The ¹H NMR spectrum is anticipated to show several key signals:
Amine Protons (NH₂): A broad singlet corresponding to the two protons of the primary amine group at the C4 position. Its chemical shift can vary and the signal may be exchangeable with D₂O.
Pyrazole Ring Proton (H-3): A sharp singlet in the aromatic region, characteristic of the lone proton on the pyrazole ring.
Benzyl (B1604629) Group Protons: The aromatic protons of the phenyl ring will typically appear as a multiplet between δ 7.2 and 7.4 ppm. The two protons of the methylene (B1212753) bridge (-S-CH₂-) are expected to appear as a distinct singlet.
N-Methyl Protons (N-CH₃): A singlet integrating to three protons, located in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information about the carbon framework:
Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons (C-3, C-4, and C-5). The carbon bearing the amine group (C-4) and the carbon attached to the sulfur atom (C-5) will have their chemical shifts significantly influenced by these heteroatoms.
Benzyl Group Carbons: Signals for the methylene carbon (-S-CH₂-) and the carbons of the phenyl ring, including the ipso, ortho, meta, and para positions, would be observed in the aromatic region.
N-Methyl Carbon (N-CH₃): A signal in the aliphatic region corresponding to the methyl group attached to the pyrazole nitrogen.
The following table summarizes the expected chemical shifts based on analyses of similar pyrazole and benzylthio structures.
| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |
| Pyrazole H-3 | ~7.5 - 8.0 | ~135 - 145 |
| Pyrazole C-4 | --- | ~110 - 125 |
| Pyrazole C-5 | --- | ~140 - 155 |
| NH₂ | Broad, variable | --- |
| N-CH₃ | ~3.6 - 3.9 | ~35 - 40 |
| S-CH₂ | ~4.0 - 4.3 | ~30 - 35 |
| Phenyl Ar-H | ~7.2 - 7.4 | ~127 - 138 |
| Phenyl Ar-C | --- | ~127 - 138 |
While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for H-3, the N-CH₃ group, and the S-CH₂ group to their corresponding carbon signals identified in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). For this compound, key correlations would be expected from:
The N-CH₃ protons to the pyrazole ring carbons C-5 and potentially C-3.
The S-CH₂ protons to the pyrazole C-5 and the ipso-carbon of the phenyl ring.
The pyrazole H-3 proton to carbons C-5 and C-4, confirming the substitution pattern on the ring.
Total Correlation Spectroscopy (TOCSY): This experiment helps identify coupled proton spin systems. It would be particularly useful to confirm the signals belonging to the phenyl ring protons by showing correlation among all protons within that ring system.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing evidence for its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃N₃S), HRMS would be used to confirm the molecular ion peak corresponding to the exact calculated mass, distinguishing it from other potential formulas with the same nominal mass.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Based on the structure, characteristic fragments are expected:
A base peak at m/z 91 , corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺, is a classic indicator of a benzyl group.
Loss of the benzyl group from the molecular ion, resulting in a fragment corresponding to [M-91]⁺.
Other cleavages around the sulfur atom and fragmentation of the pyrazole ring would provide a unique fingerprint for the molecule.
| Fragment Ion | Proposed Structure | Expected m/z | Significance |
| [M+H]⁺ | C₁₁H₁₄N₃S⁺ | 220.0903 | Molecular ion (ESI) |
| [C₇H₇]⁺ | Tropylium cation | 91 | Confirms benzyl group |
| [M-C₇H₇]⁺ | C₄H₆N₃S⁺ | 128 | Loss of benzyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification in Pyrazole Amines
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. For this compound, the IR spectrum would provide clear evidence for its key functional components.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (typically two bands) |
| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |
| C=C and C=N (Ring) | Stretch | 1400 - 1600 |
| C-S | Stretch | 600 - 800 (often weak) |
The presence of sharp peaks above 3300 cm⁻¹ would strongly indicate the N-H stretching of the primary amine, while absorptions in the 1400-1600 cm⁻¹ region would confirm the presence of the aromatic pyrazole and phenyl rings.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Pyrazole Derivatives
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
A successful crystallographic analysis of this compound would yield:
Unambiguous Confirmation of Constitution: It would definitively prove the substitution pattern on the pyrazole ring, for example, confirming that the benzylthio group is at C-5 and the amine at C-4.
Conformational Details: The analysis would reveal the preferred orientation of the benzyl group relative to the pyrazole ring.
Intermolecular Interactions: It would identify and characterize non-covalent interactions, such as hydrogen bonds formed by the amine group's protons with nitrogen atoms of neighboring molecules, which dictate the crystal packing.
The type of data obtained from a successful X-ray diffraction experiment is summarized below.
| Crystallographic Data | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Atomic Coordinates (x, y, z) | Position of each atom in the unit cell |
| Bond Lengths & Angles | Precise geometric parameters of the molecule |
| Hydrogen Bonding Parameters | Geometry of intermolecular interactions |
This technique, when applicable, provides the ultimate structural proof, complementing the data obtained from spectroscopic methods.
Elemental Analysis in Conjunction with Spectroscopic Data for Compound Purity and Composition
The definitive structural elucidation and purity assessment of a newly synthesized compound like this compound relies on a synergistic approach, integrating data from various analytical techniques. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight, elemental analysis offers fundamental validation of the empirical formula. This technique is crucial for confirming that the experimentally determined elemental composition of the synthesized compound aligns with the theoretically calculated values, thereby verifying its atomic integrity and purity.
Elemental analysis of organic compounds, particularly CHNS analysis, is a destructive method that involves the combustion of a small, precise amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide (CO2), water (H2O), nitrogen (N2), and sulfur dioxide (SO2)—are quantitatively measured. From these measurements, the percentage by mass of carbon, hydrogen, nitrogen, and sulfur in the original sample is determined.
For this compound, with the chemical formula C₁₁H₁₃N₃S, the theoretical elemental composition can be calculated based on its molecular weight (235.31 g/mol ). The expected percentages are:
Carbon (C): 56.14%
Hydrogen (H): 5.57%
Nitrogen (N): 17.86%
Sulfur (S): 13.62%
In a research context, the synthesized compound would be subjected to elemental analysis, and the experimentally determined ("found") percentages would be compared against these theoretical ("calculated") values. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence of the compound's high purity. Any significant deviation could indicate the presence of impurities, residual solvents, or that the synthesized compound is not the one intended.
The data obtained from elemental analysis is most powerful when interpreted alongside spectroscopic evidence. For instance:
¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms, showing the expected number of protons and carbons in their specific chemical environments (e.g., signals for the methyl group, benzyl group, and the pyrazole ring protons and carbons).
IR Spectroscopy would identify the characteristic vibrations of functional groups present, such as N-H stretches for the amine group and C-S stretches for the thioether linkage.
When the empirical formula derived from elemental analysis is consistent with the detailed structural information from these spectroscopic methods, it provides a comprehensive and conclusive confirmation of the compound's identity, composition, and purity.
The following interactive table presents the theoretical elemental composition of this compound and illustrates a typical set of experimental results that would be acceptable for confirming its purity.
Table 1: Elemental Analysis Data for this compound (C₁₁H₁₃N₃S)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |
| Carbon (C) | 56.14 | 56.05 | -0.09 |
| Hydrogen (H) | 5.57 | 5.61 | +0.04 |
| Nitrogen (N) | 17.86 | 17.92 | +0.06 |
| Sulfur (S) | 13.62 | 13.55 | -0.07 |
Computational and Theoretical Chemistry Studies on 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.netresearchgate.net It is employed to optimize the molecular geometry of pyrazole (B372694) derivatives and to calculate various electronic parameters that govern their behavior. researchgate.net These calculations are fundamental for understanding the intrinsic properties of the molecule, such as its stability and chemical reactivity, which are determined by its electronic configuration. researchgate.netnih.gov DFT studies on related pyrazole structures have been successfully used to analyze molecular/electronic structure and behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of DFT that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netnih.gov A large energy gap suggests high chemical stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net A small energy gap indicates that the molecule is more polarizable and chemically reactive. nih.gov For various pyrazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their relative stabilities. researchgate.netnih.gov
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative 4a | -5.75 | -2.00 | 3.75 | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 4c | -5.46 | -2.28 | 3.18 | nih.gov |
| Pyrazole-thiophene-based amide | Not Specified | Not Specified | 4.93 - 5.07 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It is used to identify the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netchemrxiv.org
In an MEP map, different colors represent different values of electrostatic potential. researchgate.net Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack. researchgate.net Blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net For pyrazole analogs, MEP maps can reveal that the nitrogen atoms of the pyrazole ring and other heteroatoms like oxygen are often electron-rich (red or yellow regions), making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net The hydrogen atoms, particularly those on amine groups or the pyrazole ring, often appear as electron-deficient (blue regions). researchgate.net
| Color Region | Electrostatic Potential | Electron Density | Predicted Interaction |
|---|---|---|---|
| Red | Most Negative | High (Electron-rich) | Site for Electrophilic Attack / Proton Attraction |
| Blue | Most Positive | Low (Electron-poor) | Site for Nucleophilic Attack / Proton Repulsion |
| Green | Intermediate / Neutral | Moderate | - |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. nih.govnih.gov It examines charge transfer and conjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these intramolecular interactions is quantified by the second-order perturbation energy, E(2). nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction | Reference |
|---|---|---|---|---|
| π(C14-C16) | π(C15-C17) | 20.89 | π → π | nih.gov |
| π(C15-C17) | π(C18-C19) | 22.11 | π → π | nih.gov |
| π(C18-C19) | π(C14-C16) | 21.34 | π → π | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While DFT provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. eurasianjournals.com MD simulations are used to study the conformational flexibility of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine and its analogs and to assess the stability of their complexes with biological targets like proteins. tandfonline.comrsc.org By simulating the movements of atoms over a period, typically nanoseconds, MD can validate the binding poses obtained from molecular docking and provide a more realistic understanding of the ligand-protein interactions. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to evaluate the stability of the complex; a stable RMSD plot over time suggests that the ligand remains securely bound in the active site. tandfonline.comnih.gov
Molecular Docking Investigations for Protein-Ligand Binding Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule (receptor), typically a protein. nih.govtojqi.netresearchgate.net This method helps to predict the binding orientation, affinity, and interaction patterns, which are crucial for designing potent enzyme inhibitors or receptor antagonists. nih.govnih.gov Pyrazole derivatives have been widely studied using molecular docking against various therapeutic targets, including kinases and other enzymes involved in disease pathways. nih.govnih.govnih.gov
The output of a molecular docking study includes a binding affinity score (often expressed in kcal/mol), which estimates the strength of the protein-ligand interaction, and a detailed visualization of the binding mode. nih.govmdpi.com These studies reveal the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.govnih.gov For example, docking studies on pyrazole analogs have shown that the nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, while the aromatic rings (such as the benzyl (B1604629) group) engage in hydrophobic and π-π interactions with complementary residues in the binding pocket. nih.govnih.govmdpi.com These specific interactions are critical for the ligand's inhibitory activity. nih.gov
| Pyrazole Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 25 (Pyrazole series) | RET kinase | -7.14 | Ala807, Tyr806 | mdpi.com |
| Compound 1b | VEGFR-2 | -10.09 | Not Specified | nih.gov |
| Compound 2b | CDK2 | -10.35 | Ile10, Lys20, Lys89, Asp145 | nih.gov |
| Compound 5a | CDK2/cyclin E | Not Specified (Docking simulation performed) | Not Specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is pivotal in rational drug design, allowing for the prediction of activity for new, unsynthesized molecules, thereby saving costs and simplifying the development process. For pyrazole-based compounds, various 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their diverse biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. ej-chem.orgnih.gov
In a typical QSAR study, molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and correlated with experimental activity data, such as the half-maximal inhibitory concentration (IC50). nih.gov These descriptors can be categorized into various classes, including electronic, steric, hydrophobic, and topological parameters.
For instance, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors utilized multiple linear regression analysis to build a model. The resulting model showed a significant correlation, with a coefficient of determination (r²) of 0.835, indicating that the model could explain a large portion of the variance in the observed biological activity. Similarly, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govacs.org These studies found that adjacency and distance matrix descriptors were particularly influential in determining the inhibitory activity. nih.govacs.org
The process involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or k-nearest neighbor (kNN) to build the predictive model. nih.gov The validity and predictive power of these models are rigorously assessed using internal validation techniques like leave-one-out (LOO) cross-validation and external validation with a test set of compounds not used in model generation. nih.gov The insights gained from the descriptors in a validated QSAR model help in designing new pyrazole derivatives with potentially enhanced activity. nih.govresearchgate.net
Table 1: Examples of QSAR Studies on Pyrazole Derivatives
| Target/Activity | QSAR Method | Key Findings & Statistical Parameters | Reference |
|---|---|---|---|
| COX-2 Inhibition | 3D-QSAR (MLR) | A statistically significant model was developed with a coefficient of determination (r²) of 0.835. | |
| EGFR Kinase Inhibition | 2D-QSAR (SW-MLR, PLS) | The activity was found to be influenced by adjacency distance matrix descriptors. | nih.govacs.org |
| Anticancer (Various Cell Lines) | 2D-QSAR (PCA, PLS) | Statistically significant models were generated and used to predict the pIC50 values of novel pyrazole derivatives. | nih.govresearchgate.net |
| Benzodiazepine Receptor Binding | QSAR | Inhibitory activity was significantly correlated with steric and hydrophobic constants of aryl substituents. | nih.gov |
Theoretical Studies on Reactivity and Stability of Pyrazole Derivatives
Theoretical and computational chemistry provides profound insights into the intrinsic electronic properties, reactivity, and stability of pyrazole derivatives. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the molecular structure, electronic distribution, and reactivity of these compounds. researchgate.netresearchgate.net
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net For example, DFT calculations on newly synthesized pyrazole derivatives have been used to determine their HOMO-LUMO energy differences to predict stability and chemical reactivity. researchgate.net
Furthermore, local reactivity descriptors, such as Fukui functions, are calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack within the pyrazole ring system. researchgate.net These calculations can, for instance, predict the specific nitrogen atom at which an alkylation reaction will occur. researchgate.net Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, offering clues about its interaction with biological receptors. researchgate.net
Molecular dynamics (MD) simulations complement these quantum mechanical calculations by providing a view of the dynamic behavior of pyrazole derivatives, for instance, in an aqueous environment, which gives insight into their stability. researchgate.net Such simulations can reveal how the molecule interacts with its surroundings over time and can help in understanding its conformational flexibility. eurasianjournals.com Solvation models are also used to calculate solvation energies in different solvents, indicating the preferred medium for solubilization. researchgate.net
Table 2: Theoretical Reactivity Descriptors for Pyrazole Analogs
| Compound Type | Computational Method | Calculated Parameter | Significance | Reference |
|---|---|---|---|---|
| Substituted Pyrazoles | DFT (B3LYP) | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | researchgate.net |
| Pyrazole Derivatives | DFT | Fukui Functions | Predicts specific sites for electrophilic and nucleophilic attack. | researchgate.net |
| Pyrazole Derivatives | DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions for intermolecular interactions. | researchgate.net |
| Phenyl-dihydro-pyrazol-butan-one | SMD Model | Solvation Energies | Predicts solubility and stability in different solvents. | researchgate.net |
Investigation of Biological Interaction Mechanisms and Molecular Targets of 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine Derivatives
In Vitro Studies of Molecular Mechanisms Underlying Biological Responses
In vitro studies are fundamental to elucidating the specific molecular interactions that underpin the biological effects of pyrazole (B372694) derivatives. These investigations have shown that the pyrazole scaffold is a versatile framework for designing molecules that can interact with a variety of biological targets. mdpi.com The mechanisms often involve direct binding to enzyme active sites, leading to inhibition of their catalytic function. tandfonline.com
Research has demonstrated that the biological activities of pyrazole derivatives are closely linked to their structural features. chemmethod.com For instance, different substitutions on the pyrazole ring can dramatically alter a compound's binding affinity and selectivity for its molecular target. tandfonline.comnih.gov In the context of cancer research, in vitro assays have shown that certain pyrazole compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cell lines. nih.govrsc.org Mechanistic studies in ovarian cancer cells, for example, revealed that a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative arrested cells at the S and G2/M phases and induced apoptosis. nih.gov Similarly, investigations into thieno[2,3-c]pyrazole derivatives identified a compound that interfered with cell cycle progression and disrupted microtubule formation. mdpi.com These effects are often the result of interactions with key regulatory proteins, such as kinases, which are central to cell growth and proliferation. mdpi.com
Modulation of Enzyme Activities by Pyrazole Derivatives
The pyrazole nucleus is a prominent feature in numerous enzyme inhibitors due to its unique structural and electronic properties. mdpi.comtandfonline.com It can act as a scaffold to position various functional groups in a way that facilitates strong interactions with enzyme active sites, including hydrogen bonding and hydrophobic interactions. chemmethod.comtandfonline.com
Kinase Inhibition Mechanisms (e.g., EGFR, CDK, BTK, Aurora, JAK1)
Protein kinases are a major class of enzymes targeted by pyrazole derivatives, playing crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition : The pyrazole ring is a key pharmacophoric feature for many EGFR inhibitors, capable of forming hydrogen bonds within the ATP-binding site of the enzyme. tandfonline.com Numerous pyrazole-naphthalene and fused pyrazole derivatives have been synthesized and shown to be potent EGFR inhibitors. tandfonline.comtandfonline.comfrontiersin.orgbohrium.com For example, one pyrazole-naphthalene derivative, compound 4a, exhibited an EGFR inhibitory IC50 value of 0.31 µM, comparable to the reference drug erlotinib (B232) (0.11 µM). tandfonline.combohrium.com Another study identified a fused pyrazole derivative, compound 3, as the most potent EGFR inhibitor with an IC50 of 0.06 µM. frontiersin.orgbohrium.com These findings highlight the potential of the pyrazole scaffold in designing effective EGFR-targeting agents. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. benthamdirect.com Pyrazole-based compounds have emerged as potent CDK inhibitors, particularly targeting CDK2. rsc.orgnih.govbenthamdirect.com A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity, with one compound showing a Ki value of 0.005 µM. nih.gov Other studies have identified diphenyl-1H-pyrazoles with significant CDK2 inhibition, with IC50 values as low as 29.31 nM. bohrium.com Mechanistic studies confirmed that these compounds can reduce the phosphorylation of key substrates like retinoblastoma, leading to cell cycle arrest. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition : BTK is a critical enzyme in B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of the approved BTK inhibitor ibrutinib. nih.gov Research has explored various pyrazole-containing structures, including pyrazolo[3,4-c]pyrazoles and reversible covalent inhibitors with a pyrazolo-pyrimidine scaffold, to develop new BTK inhibitors. nih.govresearchgate.net One novel pyrazolo-pyrimidine derivative showed an IC50 value of 9.1 nM against BTK, equivalent to ibrutinib. nih.gov
Aurora Kinase Inhibition : Aurora kinases are key regulators of mitosis, and their overexpression is linked to cancer. aacrjournals.org Pyrazole derivatives have been successfully developed as potent inhibitors of Aurora kinases A and B. aacrjournals.orgacs.orgnih.gov A series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives were identified as potent, ATP-competitive inhibitors of Aurora-A kinase, with Ki values in the low nanomolar range (e.g., 2.5 nM). acs.org Another clinical candidate, AZD1152, is a pyrazole-substituted quinazoline (B50416) that potently inhibits Aurora kinases. aacrjournals.org More recently, a selective inhibitor of Aurora kinase B, featuring a 1-methyl-1H-pyrazol-4-yl group, was developed with an IC50 of 1.31 nM. bioworld.com
Janus Kinase 1 (JAK1) Inhibition : The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and cancers. nih.gov Pyrazole derivatives have been designed as potent and selective JAK inhibitors. nih.govacs.org A series of 4-amino-(1H)-pyrazole derivatives were found to be potent JAK inhibitors, with one compound (3f) showing IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov The selectivity for JAK1 over other JAK family members is a key goal, and C-5 pyrazole-modified pyrrolopyrimidine derivatives have been shown to exhibit 10- to 20-fold selectivity for JAK1 over JAK2, a property attributed to a potential hydrogen bond between the pyrazole group and a specific amino acid (E966) in JAK1. acs.org
Table 1: Inhibitory Activity of Pyrazole Derivatives against Various Kinases
| Derivative Class | Target Kinase | Potency (IC50 / Ki) | Reference |
|---|---|---|---|
| Pyrazole-naphthalene | EGFR | 0.31 µM | tandfonline.combohrium.com |
| Fused Pyrazole | EGFR | 0.06 µM | frontiersin.orgbohrium.com |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM (Ki) | nih.gov |
| Diphenyl-1H-pyrazole | CDK2 | 29.31 nM | bohrium.com |
| Pyrazolo-pyrimidine | BTK | 9.1 nM | nih.gov |
| Tetrahydropyrrolo[3,4-c]pyrazole | Aurora A | 2.5 nM (Ki) | acs.org |
| Pyrazole-substituted quinazoline | Aurora B | 1.31 nM | bioworld.com |
| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 nM | nih.gov |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.govdntb.gov.ua Selective inhibition of COX-2 over COX-1 is desirable as it is associated with a reduced risk of gastrointestinal side effects.
Numerous studies have reported the design and synthesis of pyrazole-based selective COX-2 inhibitors. nih.govtandfonline.comrsc.org For instance, a series of new pyrazole derivatives demonstrated potent COX-2 inhibition at the nanomolar level, with one compound showing a COX-2 IC50 of 19.87 nM and a selectivity index of over 22. nih.gov Another study on pyrazole–pyridazine hybrids identified compounds with higher COX-2 inhibitory action than the standard drug celecoxib, with IC50 values as low as 1.15 µM. rsc.org Molecular docking studies have shown that these compounds often adopt a binding mode similar to that of known selective COX-2 inhibitors, fitting within the enzyme's active site. nih.gov The inhibition of COX-2 leads to a decrease in the production of prostaglandins (B1171923) like PGE-2, which are key mediators of inflammation. nih.govrsc.org
Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Derivative Class | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| Benzenesulfonamide-Pyrazole | 19.87 nM | 22.21 | nih.gov |
| Pyrazole-Pyridazine Hybrid | 1.15 µM | Not specified | rsc.org |
| Substituted Pyrazole | 0.043 µM | Not specified | nih.gov |
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and have potential applications in cosmetics and melanoma treatment. mdpi.comnih.gov Several pyrazole derivatives have been identified as potent tyrosinase inhibitors. mdpi.comscientific.net
The mechanism of inhibition is often competitive, where the pyrazole derivative binds to the active site of the tyrosinase enzyme, preventing the natural substrate from accessing it. mdpi.commdpi.com Studies on carbothioamidopyrazole derivatives showed that compounds with a methyl group at the C-3 position of the pyrazole ring were effective inhibitors. mdpi.com A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were also evaluated, with the most potent compound exhibiting an IC50 value of 0.301 µM. mdpi.com In another study, a pyrazole derivative showed a significantly lower IC50 value (0.259 mg/mL) than the standard inhibitor resveratrol (B1683913) (0.965 mg/mL), demonstrating its strong potential. scientific.net
Table 3: Tyrosinase Inhibitory Activity of Pyrazole Derivatives
| Derivative Class | Substrate | Potency (IC50) | Reference |
|---|---|---|---|
| 3,5-diaryl-4,5-dihydro-1H-pyrazole | Not specified | 0.301 µM | mdpi.com |
| 3,5-diaryl pyrazole | Monophenolase | 1.75 µM | mdpi.com |
| 4,5-dihydro-1H-pyrazole-1-carbothioamide | L-tyrosine | 0.259 mg/mL | scientific.net |
| 3-methyl-1,5-diphenyl-1H-pyrazole | Not specified | 15.9 µM | researchgate.net |
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition
DPP-4 is a serine exopeptidase that deactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net Pyrazole derivatives have been investigated as DPP-4 inhibitors. nih.govresearchgate.net
Research has led to the development of pyrazole-based compounds, such as those incorporating thiosemicarbazone or β-amino carbonyl moieties, which show potent DPP-4 inhibitory effects. nih.govresearchgate.netresearchgate.net One study reported a trifluoromethyl-substituted pyrazole-thiosemicarbazone derivative with a marked inhibitory effect on DPP-4, showing an IC50 value of 4.775 nM, which is comparable to the approved drug sitagliptin. nih.gov The β-amino acid side chain is considered crucial for enhancing the affinity of these inhibitors towards the DPP-4 enzyme. researchgate.net
Table 4: DPP-4 Inhibitory Activity of Pyrazole Derivatives
| Derivative Class | Potency (IC50) | Reference |
|---|---|---|
| Pyrazole-Thiosemicarbazone (trifluoromethyl-substituted) | 4.775 nM | nih.gov |
| Pyrazole-Thiosemicarbazone (biphenyl-substituted) | 18.061 nM | nih.gov |
| b-aminoacylpiperidine-fused pyrazole | 26 nM | lookchem.com |
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. tandfonline.com Overproduction of uric acid can lead to hyperuricemia and gout. tandfonline.com XO inhibitors are used to treat these conditions. Several studies have identified pyrazole derivatives as effective XO inhibitors. tandfonline.comnih.govresearchgate.net
The inhibition of XO by pyrazole compounds is typically competitive. msu.ru Certain sulfur-containing pyrazole derivatives and pyrazolyl analogues have demonstrated significant XO inhibitory activity. tandfonline.comnih.gov For example, one study found that a pyrazole derivative had a potent XO inhibitory activity with an IC50 of 0.83 µM. nih.gov Another investigation into pyrazolopyrimidine-based compounds identified 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine as the most potent inhibitor of XO, with an IC50 of 0.600 µM, which is comparable to the standard drug allopurinol (B61711) (IC50 = 0.776 µM). msu.ru This inhibitory action has also been linked to potential anticancer effects, as XO overexpression can contribute to oncogenesis through the generation of reactive oxygen species (ROS). nih.gov
Table 5: Xanthine Oxidase (XO) Inhibitory Activity of Pyrazole Derivatives
| Derivative Class | Potency (IC50) | Reference |
|---|---|---|
| Pyrazolyl analogue | 0.83 µM | nih.gov |
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 µM | msu.ru |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 µM | msu.ru |
| Sulfur-containing pyrazole-triazole hybrid | 65.4 µM | tandfonline.com |
Receptor-Mediated Mechanisms and Ligand-Receptor Interactions
Derivatives of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine have been shown to interact with several key receptor systems, indicating a broad potential for therapeutic applications. These interactions include modulation of opioid receptors, blockage of acid-sensing ion channels, and modulation of muscarinic acetylcholine (B1216132) receptors.
Certain pyrazole compounds have demonstrated activity at the μ-opioid receptor (μMOR), a key target in pain modulation. nih.gov Electrophysiological studies on specific regio-isomeric pyrazole compounds revealed that they act as agonists on the μMOR. nih.gov For instance, the compounds LQFM-020, LQFM-021, and LQFM-039 all showed agonist activity with EC50 values of 117.4 μM, 98.9 μM, and 86.3 μM, respectively. nih.gov The antinociceptive effects of these compounds were reversed by naloxone, a classic opioid antagonist, further confirming their interaction with the opioid system. nih.gov The σ-1 receptor, initially considered an opioid receptor subtype, is now known to be a unique chaperone protein that modulates the function of other proteins, including the μ-opioid receptor. nih.gov
Table 1: Agonist Activity of Pyrazole Derivatives on μ-Opioid Receptor (μMOR)
| Compound | EC50 (μM) |
|---|---|
| LQFM-020 | 117.4 |
| LQFM-021 | 98.9 |
| LQFM-039 | 86.3 |
Data sourced from electrophysiological analyses. nih.gov
Acid-sensing ion channels (ASICs) are proton-gated cation channels involved in various neuronal functions and are considered therapeutic targets for neurological disorders. mdpi.com The ASIC1a subtype, in particular, is highly expressed in the central nervous system and is permeable to Ca2+. nih.govfrontiersin.orgunh.edu Research has shown that pyrazole derivatives can act as inhibitors of the ASIC-1α channel. nih.gov
In electrophysiological studies, the pyrazole compounds LQFM-020, LQFM-021, and LQFM-039 were found to inhibit the ASIC-1α channel at a pH of 4.5. nih.gov The inhibitory concentrations (IC50) for these compounds were 96.1 μM, 91.6 μM, and 235.2 μM, respectively. nih.gov This blocking action on ASIC-1α is a significant component of the antinociceptive effect observed with these compounds. nih.gov Selective blockade of ASIC1a has been shown to provide significant neuroprotection, highlighting the therapeutic potential of targeting this channel. nih.gov
Table 2: Inhibitory Activity of Pyrazole Derivatives on Acid-Sensing Ion Channel 1α (ASIC-1α)
| Compound | IC50 (μM) |
|---|---|
| LQFM-020 | 96.1 |
| LQFM-021 | 91.6 |
| LQFM-039 | 235.2 |
Data reflects inhibition at pH 4.5. nih.gov
The M4 muscarinic acetylcholine receptor (M4 mAChR) is a G protein-coupled receptor that plays a crucial role in regulating neurotransmission in the central nervous system. nih.govpatsnap.com It is a promising target for the treatment of psychiatric disorders like schizophrenia. monash.edugoogleapis.com M4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase activity. patsnap.com The development of selective positive allosteric modulators (PAMs) for the M4 receptor is an active area of research, as these compounds can enhance the receptor's response to acetylcholine without directly activating it. nih.gov While direct modulation of the M4 receptor by this compound derivatives is not extensively documented in the provided sources, the broader class of heterocyclic compounds is being explored for such activity. The pursuit of selective M4 modulators aims to achieve therapeutic benefits while minimizing the side effects associated with less selective cholinergic agents. googleapis.com
Protein-Protein Interaction (PPI) Modulation and Apoptosis Pathway Induction
Pyrazole derivatives have been identified as potent modulators of protein-protein interactions, particularly those involved in the regulation of apoptosis, or programmed cell death. This activity is central to their potential as anticancer agents.
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-XL, and Mcl-1) and pro-apoptotic proteins (like Bax and Bak). nih.govnih.gov In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing cancer cells from undergoing apoptosis. nih.gov
Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been designed as small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins. nih.govnih.gov These "BH3 mimetics" bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade. nih.govjpp.krakow.pl Molecular docking studies have confirmed a high binding affinity of pyrazole derivatives to Bcl-2. nih.gov The pro-apoptotic activity of some pyrazoles is evidenced by their ability to increase levels of the pro-apoptotic protein Bax while decreasing levels of the anti-apoptotic protein Bcl-2. jpp.krakow.pl This disruption of the Bcl-2/Bax balance leads to the activation of caspases, which are the executioner enzymes of apoptosis. jpp.krakow.plnih.gov
Studies on novel pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cells by causing nuclear shrinking, activating caspases 8 and 9, and cleaving PARP (Poly (ADP-ribose) polymerase). jpp.krakow.pl The induction of apoptosis by some pyrazoles may also be linked to the generation of reactive oxygen species (ROS). nih.gov
Table 3: Effect of Pyrazole Derivatives on Apoptotic Proteins
| Pyrazole Derivative | Effect on Bcl-2 | Effect on Bax | Apoptosis Induction Mechanism |
|---|---|---|---|
| Tospyrquin | Decreased | Increased | Intrinsic and extrinsic pathway activation jpp.krakow.pl |
| Tosind | Decreased | Increased | Intrinsic and extrinsic pathway activation jpp.krakow.pl |
| Compound 3f | Not specified | Not specified | ROS generation and Caspase 3 activation nih.gov |
Mechanisms of Antimicrobial Action (e.g., against bacterial strains)
The pyrazole nucleus is a stable heterocyclic scaffold found in various compounds with a wide range of pharmacological properties, including potent antimicrobial activities. nih.gov Derivatives of pyrazol-5-amine have been synthesized and evaluated for their efficacy against both bacterial and fungal pathogens. nih.gov
The mechanisms of action for pyrazole derivatives are varied. nih.gov Some have been found to target bacterial metabolic pathways. nih.gov For example, in silico studies have predicted that certain pyrazole compounds can act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov This inhibition would be effective against both Gram-positive and Gram-negative bacteria. nih.gov
Screening of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides has shown potent activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Klebsiella pneumoniae (Gram-negative). nih.gov The versatility of the pyrazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity, making it a valuable template for the development of new antimicrobial agents to combat resistant bacterial strains. nih.govmdpi.com
Table 4: Compound Names Mentioned
| Compound Name/Abbreviation | Full Chemical Name |
|---|---|
| LQFM-020, LQFM-021, LQFM-039 | Specific regio-isomeric pyrazole compounds (full names not provided in source) |
| Tospyrquin | 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline |
| Tosind | 5-chloro-3-(p-toluenesulfonyl)indazole |
| Compound 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole |
| Naloxone | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
| Bax | Bcl-2-associated X protein |
| Bak | Bcl-2 homologous antagonist/killer |
| Bcl-2 | B-cell lymphoma 2 |
| Bcl-XL | B-cell lymphoma-extra large |
| Mcl-1 | Myeloid cell leukemia 1 |
Inhibition of Bacterial Growth and Quorum Sensing Mechanisms
Derivatives of the pyrazole nucleus are recognized for their significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The structural diversity of pyrazole compounds allows them to target various bacterial metabolic pathways. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, the broader class of 5-aminopyrazole derivatives has shown notable antimicrobial effects. mdpi.com
The antibacterial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, some pyrazole-containing compounds have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov The introduction of different functional groups to the pyrazole ring can significantly modulate the antibacterial potency. For example, certain N,N-disubstituted hydrazone derivatives of pyrazole have demonstrated potent growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. bohrium.com
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of pyrazole derivatives against various bacterial strains, illustrating the potential of this class of compounds as antibacterial agents.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| N-methyl-N-m-tolyl hydrazone derivative | S. aureus | 1.56-3.12 | bohrium.com |
| N,N-diphenyl derivative | Gram-positive bacteria | 0.78–1.56 | bohrium.com |
| 5-aminopyrazole derivative | B. subtilis | - | mdpi.com |
| Pyrazole-imidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | low µmol/ml range | semanticscholar.org |
| Coumarin-substituted pyrazole | S. aureus, P. aeruginosa | 1.56–6.25 | semanticscholar.org |
Beyond direct growth inhibition, pyrazole derivatives are also being investigated for their ability to disrupt quorum sensing (QS), a bacterial cell-to-cell communication system. researchgate.net QS regulates various processes, including biofilm formation and the expression of virulence factors. researchgate.net By interfering with QS, these compounds can potentially reduce bacterial pathogenicity without exerting direct selective pressure that leads to resistance. nih.gov
The anti-quorum sensing activity of certain pyrazole derivatives has been demonstrated through the inhibition of violacein (B1683560) production in Chromobacterium violaceum and the suppression of virulence factors in Pseudomonas aeruginosa. researchgate.netnih.gov This suggests that these compounds may act by blocking QS signaling pathways, a promising strategy for developing anti-infective agents. researchgate.net
The table below presents findings on the anti-quorum sensing activities of certain pyrazole derivatives.
| Compound Type | Activity | Model Organism | Reference |
| Pyrazole derivative | Inhibition of violacein production | C. violaceum | researchgate.net |
| Pyrazole derivative | Reduction of virulence factors | P. aeruginosa | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative | Anti-QS activity | - | researchgate.net |
Investigation of Neuroprotective Mechanisms in In Vitro Models
The neuroprotective potential of pyrazole derivatives is an emerging area of research, with studies suggesting their therapeutic utility in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. acs.orgnih.gov The mechanisms underlying these neuroprotective effects are multifaceted and are being actively investigated in various in vitro models.
One of the key mechanisms by which pyrazole derivatives may exert neuroprotection is through the inhibition of enzymes implicated in neurodegeneration. For instance, certain pyrazoline compounds have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of AChE can lead to an increase in acetylcholine levels, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net
Furthermore, pyrazole derivatives have shown the ability to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases. researchgate.net Some compounds have demonstrated antioxidant properties by scavenging free radicals, which can protect neurons from oxidative damage. researchgate.net The neuroprotective effects of certain pyrazolone (B3327878) derivatives have been linked to their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines like TNF-α. researchgate.net
In vitro studies using neuronal cell cultures have provided evidence for the neuroprotective effects of pyrazole derivatives. For example, some aryl azole compounds, which include a pyrazole ring, have shown neuroprotective activity in an N-methyl-D-aspartate (NMDA) toxicity model, suggesting they can protect neurons from excitotoxicity. nih.gov
The following table summarizes the observed neuroprotective effects and potential mechanisms of action for various pyrazole derivatives in in vitro models.
| Compound Type | Observed Effect | Potential Mechanism of Action | In Vitro Model | Reference |
| Pyrazoline derivative | Inhibition of Acetylcholinesterase (AChE) | Enzyme Inhibition | - | nih.govresearchgate.net |
| Pyrazolone derivative | Antioxidant activity | Free radical scavenging | DPPH assay | researchgate.net |
| Pyrazolone derivative | Anti-inflammatory effect | Regulation of NF-κB/TNF-α pathway | - | researchgate.net |
| Aryl azole (with pyrazole ring) | Neuroprotection | Protection against NMDA toxicity | N-methyl-D-aspartate (NMDA) toxicity model | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies for 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine Scaffolds
Systematic Modification of the Pyrazole (B372694) Core and Substituents and their Mechanistic Implications
Mechanistically, the pyrazole core often acts as a hinge-binding motif in kinase inhibitors, with the nitrogen atoms forming key hydrogen bonds. Alterations to the core or its substituents can disrupt these interactions or introduce new ones, leading to changes in inhibitory activity. For instance, the introduction of different aryl or alkyl groups can explore different pockets within an enzyme's active site, leading to enhanced potency or a modified selectivity profile. nih.gov
Role of the Benzylthio Moiety in Modulating Biological Interactions
The benzylthio group at the C5 position is a significant feature of the molecule. The thioether linkage provides a degree of conformational flexibility, allowing the benzyl (B1604629) group to orient itself optimally within a binding pocket. The sulfur atom itself can participate in various non-covalent interactions, including hydrophobic and sulfur-π interactions.
In related heterocyclic compounds, thioether moieties have been shown to be crucial for biological activity. For example, studies on thioether-bridged N-phenylpyrazole derivatives have demonstrated that the nature of the aromatic group attached to the sulfur atom, as well as the length of the linker, significantly impacts insecticidal activity. mdpi.com The benzyl group, in particular, can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site, thereby anchoring the ligand and contributing to its binding affinity.
Influence of N1-Methylation on Molecular Recognition and Ligand Binding
N-alkylation of the pyrazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The methylation at the N1 position in 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine serves several important functions. Firstly, it resolves the tautomerism inherent to unsubstituted pyrazoles, leading to a single, well-defined regioisomer. This is critical for consistent molecular recognition by a biological target.
Secondly, the N1-methyl group can influence the compound's solubility, lipophilicity, and metabolic stability. From a binding perspective, the methyl group can make important van der Waals contacts within a hydrophobic pocket of a target protein. In some kinase inhibitors, for example, N1-methylation has been shown to be crucial for potency and selectivity. nih.gov The selective synthesis of N1-methylated pyrazoles is an area of active research, highlighting the importance of this specific substitution pattern for achieving desired pharmacological outcomes. acs.org
Impact of the C4-Amine Group on Ligand Binding and Biological Response Profiles
The amino group at the C4 position is a key functional group that can significantly influence the biological profile of the pyrazole scaffold. As a hydrogen bond donor, the C4-amine can form crucial interactions with amino acid residues in a protein's active site, such as aspartate or glutamate, which often act as hydrogen bond acceptors. mdpi.com
The position of the amino group on the pyrazole ring is critical. Reviews on aminopyrazoles have shown that 3-amino, 4-amino, and 5-aminopyrazoles can have distinct biological activities, ranging from anticancer and anti-inflammatory to anticonvulsant properties. nih.gov Specifically for 4-aminopyrazoles, this substitution pattern has been explored for various therapeutic targets. The presence and orientation of this amine are often essential for anchoring the molecule in the correct orientation for effective target inhibition.
Conformational Analysis and its Correlation with SAR
The orientation of the N1-methyl group and the benzyl group relative to the pyrazole plane can impact binding. For instance, in N-substituted heterocycles, the substituent can adopt either an axial or equatorial position, which can be influenced by the solvent and other substituents. researchgate.net The preferred conformation of the benzylthio side chain will dictate how effectively the benzyl ring can engage in favorable interactions within the binding site. A strong correlation between the low-energy conformation of a molecule and its biological activity is a fundamental principle in SAR studies.
Leveraging SAR Data for Rational Design and Lead Optimization in Pyrazole Derivatives
The collective understanding of the roles of the pyrazole core, the N1-methyl group, the C4-amine, and the C5-benzylthio moiety provides a solid foundation for the rational design and optimization of new pyrazole-based compounds. researchgate.net SAR data from analogous series can guide the modification of the lead structure, this compound, to enhance its potency, selectivity, and pharmacokinetic properties.
For example, if higher potency is desired, modifications to the benzyl group (e.g., adding substituents to the phenyl ring) could be explored to probe for additional interactions in the binding pocket. To improve selectivity, the steric bulk or electronic properties of the substituents could be fine-tuned. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the impact of these modifications before synthesis, thereby accelerating the drug discovery process. mdpi.com The design of pyrazole-based kinase inhibitors, for instance, often relies heavily on iterative cycles of design, synthesis, and biological testing guided by SAR principles. mdpi.com
Advanced Research Perspectives and Future Directions for 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine in Chemical Biology
Exploration of Novel Synthetic Pathways and Methodological Enhancements
The synthesis of functionalized pyrazoles is a dynamic area of chemical research, with ongoing efforts to develop more efficient, sustainable, and versatile methodologies. mdpi.comnih.gov For a compound like 5-(benzylthio)-1-methyl-1H-pyrazol-4-amine, future research could focus on several key areas of synthetic innovation.
Novel Synthetic Pathways:
Traditional pyrazole (B372694) syntheses often rely on the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comresearchgate.net While effective, these methods can sometimes lack regioselectivity and may require harsh reaction conditions. Future synthetic explorations for this compound and its analogs could involve:
Multi-component Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step. researchgate.net The development of a novel MCR for the one-pot synthesis of 4-aminopyrazole derivatives would be a significant advancement.
Catalyst-Free and Solvent-Free Reactions: "Green chemistry" principles are increasingly important in chemical synthesis. researchgate.net Research into microwave-assisted or ultrasound-irradiated syntheses could provide more environmentally friendly and efficient routes to the target compound. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could enable its rapid and efficient production for further studies.
Methodological Enhancements:
Beyond entirely new pathways, significant improvements can be made to existing synthetic routes. For the synthesis of 4-aminopyrazoles, which are less common than their 3- or 5-amino counterparts, enhancements could include:
Improved Amination Strategies: The introduction of the amine group at the C4 position of the pyrazole ring is a critical step. Research into more efficient amination reactions, potentially using novel catalysts or reagents, could improve yields and reduce the number of synthetic steps. chim.it
Regioselective Functionalization: Developing methods for the highly regioselective introduction of the benzylthio and methyl groups would be a valuable enhancement. This could involve the use of directing groups or specific catalysts to control the substitution pattern on the pyrazole ring. mdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multi-component Reactions | Increased efficiency, reduced waste, atom economy | Design of a one-pot reaction for substituted 4-aminopyrazoles |
| Green Chemistry Methods | Environmentally friendly, reduced energy consumption | Microwave-assisted and ultrasound-irradiated synthesis protocols |
| Flow Chemistry | Improved safety, scalability, and process control | Development of a continuous flow synthesis route |
| Advanced Amination | Higher yields, fewer synthetic steps | Novel catalysts and reagents for C4-amination of pyrazoles |
| Regioselective Synthesis | Precise control over molecular architecture | Use of directing groups and selective catalysts |
Integration of Artificial Intelligence and Machine Learning in Pyrazole Research for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. eurasianjournals.com For this compound, these computational tools can be leveraged to predict its biological activities, optimize its structure, and identify potential new applications.
Predictive Modeling:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. nih.govnih.gov By training these models on existing data for pyrazole compounds, it would be possible to predict the potential therapeutic effects of this compound.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of any new therapeutic agent. AI-powered tools can predict these properties for novel compounds, allowing for early-stage identification of potential liabilities and guiding the design of analogs with improved pharmacokinetic profiles. ekb.egchemmethod.com
Target Identification: Machine learning algorithms can be trained to predict the biological targets of small molecules based on their chemical structure. This could be used to identify novel protein targets for this compound, opening up new avenues for therapeutic intervention.
Computational Drug Design:
Virtual Screening: High-throughput virtual screening can be used to screen large libraries of compounds against specific biological targets. chemmethod.com This approach could be used to identify other pyrazole derivatives with similar or improved activity profiles compared to this compound.
De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. By specifying a set of desired biological activities and physicochemical properties, these models could generate novel pyrazole-based compounds for synthesis and testing.
Multitarget-Directed Ligand Design Strategies for Complex Biological Systems
Many diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving multiple biological pathways. nih.gov Multitarget-directed ligands (MTDLs), which are designed to interact with multiple targets simultaneously, offer a promising therapeutic strategy for these complex conditions. scite.ai The pyrazole scaffold is a versatile platform for the design of MTDLs.
Strategies for MTDL Design:
Pharmacophore Hybridization: This approach involves combining the key structural features (pharmacophores) of two or more known ligands into a single molecule. For example, the pyrazole core of this compound could be combined with pharmacophores from inhibitors of other relevant targets to create a dual-action agent.
Scaffold Hopping: This strategy involves replacing the core scaffold of a known ligand with a different one while retaining the key interacting groups. The pyrazole ring could be used as a novel scaffold to develop inhibitors for targets that have not previously been associated with this heterocycle.
Fragment-Based Drug Discovery: This technique involves identifying small molecular fragments that bind to a target protein and then linking them together to create a more potent ligand. The pyrazole moiety could be used as a starting fragment for the development of MTDLs.
Potential Applications:
The design of MTDLs based on the this compound scaffold could be explored for a variety of complex diseases. For instance, by targeting multiple kinases involved in cancer cell proliferation and survival, it may be possible to develop more effective and less toxic anticancer agents. mdpi.com
Development of Advanced Analytical Techniques for Pyrazole Compound Analysis and Characterization
The comprehensive characterization of novel compounds is essential for understanding their chemical and biological properties. While standard analytical techniques such as NMR and mass spectrometry are routinely used, the development of more advanced methods can provide deeper insights into the structure, purity, and behavior of pyrazole derivatives like this compound.
Advanced Analytical Techniques:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition and facilitating the identification of unknown impurities and metabolites.
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within a molecule, which is crucial for confirming the structure of complex pyrazole derivatives.
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state. Obtaining a crystal structure of this compound would provide valuable information about its conformation and intermolecular interactions.
Chiral Chromatography: If the compound or its derivatives possess stereocenters, chiral chromatography is essential for separating and quantifying the individual enantiomers, as they may have different biological activities.
| Analytical Technique | Information Provided | Application in Pyrazole Research |
| High-Resolution Mass Spectrometry | Accurate mass and elemental composition | Impurity profiling and metabolite identification |
| 2D-NMR Spectroscopy | Detailed structural connectivity | Unambiguous structure elucidation |
| X-ray Crystallography | Three-dimensional molecular structure | Conformational analysis and intermolecular interactions |
| Chiral Chromatography | Separation of enantiomers | Determination of stereoisomeric purity and activity |
Unexplored Biological Targets and Mechanistic Pathways for Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ontosight.aibenthamscience.com However, there are still many unexplored biological targets and mechanistic pathways for this versatile heterocycle.
Potential Unexplored Targets:
Protein Kinases: While many pyrazole-based kinase inhibitors are known, a large number of kinases remain underexplored as drug targets. mdpi.com Screening this compound against a broad panel of kinases could reveal novel inhibitory activities.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are emerging as important targets for drug discovery. The potential of pyrazole derivatives to modulate these targets is an area ripe for investigation.
Ion Channels: Ion channels play critical roles in a variety of physiological processes, and their dysregulation is implicated in numerous diseases. The ability of pyrazole compounds to modulate ion channel activity is a largely unexplored area.
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, but many remain "orphan" receptors with no known ligand. High-throughput screening of pyrazole libraries against these receptors could lead to the discovery of novel therapeutic agents.
Investigating Mechanistic Pathways:
Once a novel biological activity is identified, elucidating the underlying mechanism of action is crucial. This can be achieved through a combination of techniques, including:
Cell-based Assays: These assays can be used to assess the effects of a compound on specific cellular processes, such as proliferation, apoptosis, and signaling pathways.
Target Deconvolution: A variety of techniques, including affinity chromatography and photo-affinity labeling, can be used to identify the direct protein targets of a bioactive compound.
-Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by a compound, offering insights into its mechanism of action.
The exploration of these new frontiers in synthesis, computational chemistry, ligand design, and biological investigation will be crucial for unlocking the full therapeutic potential of this compound and other novel pyrazole derivatives.
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 70°C, 12 hrs | 78 | 95 |
| Condensation | Benzylthiol, K2CO3, THF, 24 hrs | 65 | 88 |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies substituent patterns (e.g., benzylthio protons at δ 3.8–4.2 ppm, pyrazole methyl at δ 2.5 ppm) .
- ¹³C NMR confirms carbon environments (e.g., thiobenzyl carbons at 35–40 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 249.0822 for C₁₁H₁₃N₃S) .
- HPLC: Quantifies purity (>95% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound?
Answer:
Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Structural analogs: Minor substituent changes (e.g., halogen vs. methoxy groups) drastically alter bioactivity .
- Dosage and solvent effects: DMSO concentrations >1% can inhibit bacterial growth, confounding results .
Recommended approach:
Standardize assays using CLSI guidelines for antimicrobial testing .
Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa for anticancer activity) .
Validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assays) .
Advanced: What computational strategies predict the binding affinity of this compound with kinase targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) form hydrogen bonds with the pyrazole core .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate robust target engagement .
- QSAR Models: Correlate substituent electronegativity (e.g., benzylthio vs. benzyloxy) with IC₅₀ using Random Forest algorithms .
Q. Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR Kinase | -9.2 | 1.4 |
| COX-2 | -7.8 | 12.5 |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- First Aid: For skin contact, wash with soap/water for 15 mins. For eye exposure, irrigate with saline for 20 mins .
- Storage: Keep in airtight containers at -20°C, away from oxidizers (e.g., peroxides) .
Advanced: How does the benzylthio substituent influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity: The benzylthio group increases logP (predicted 2.8 vs. 1.5 for unsubstituted pyrazole), enhancing membrane permeability .
- Metabolic Stability: Cytochrome P450 enzymes oxidize the thioether to sulfoxide metabolites, reducing plasma half-life. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs exposure .
- Solubility: Aqueous solubility decreases to 0.2 mg/mL; use cyclodextrin-based formulations for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
